

stereoisomers of EDDS and their properties

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An In-depth Technical Guide to the Stereoisomers of Ethylenediamine-N,N'-disuccinic Acid (**EDDS**)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediamine-N,N'-disuccinic acid (**EDDS**) is a hexadentate chelating agent that has garnered significant attention as a biodegradable alternative to the persistent ethylenediaminetetraacetic acid (EDTA). The presence of two chiral centers in the **EDDS** molecule gives rise to three stereoisomers: (S,S)-**EDDS**, (R,R)-**EDDS**, and the meso form, (R,S)-**EDDS**. Crucially, the biological and environmental properties of **EDDS** are highly dependent on its stereochemistry. The (S,S) isomer is readily biodegradable, whereas the (R,R) and (R,S) isomers exhibit significantly lower rates of degradation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, metal chelation capabilities, and distinct biodegradation pathways of the **EDDS** stereoisomers, with a focus on the environmentally benign (S,S) form. Detailed summaries of key experimental protocols are provided, alongside structured data tables and process diagrams to support research and development activities.

Introduction

Aminopolycarboxylic acids are a class of chelating agents widely used in various industrial applications, including detergents, agriculture, and medicine, to control metal ion activity. For decades, EDTA has been the most prominent member of this class due to its strong metal-binding capacity and broad applicability. However, its poor biodegradability leads to its

accumulation in the environment, where it can remobilize toxic heavy metals from sediments. This has driven the search for effective, yet environmentally friendly, alternatives.

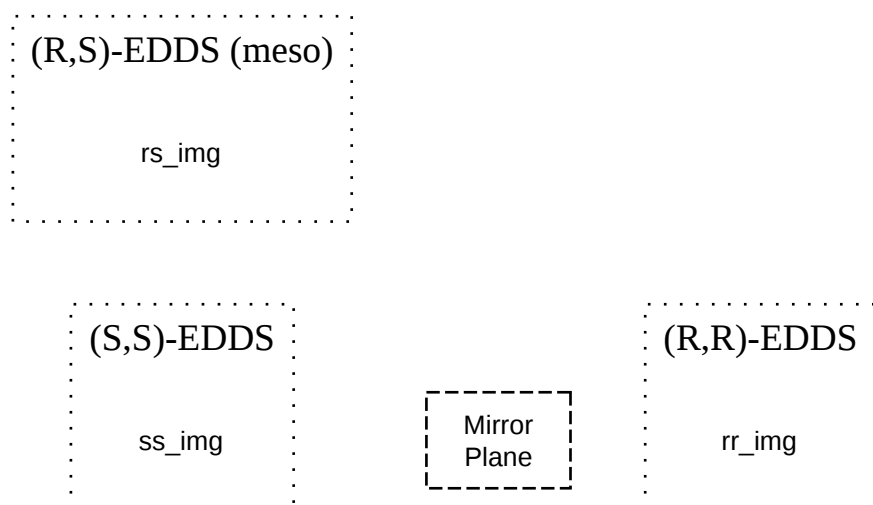
EDDS, and specifically its (S,S) stereoisomer, has emerged as a leading candidate.^{[1][2]} It offers strong metal chelation comparable to EDTA for many ions while being readily mineralized by common microorganisms.^[3] Understanding the unique properties of each **EDDS** stereoisomer is critical for its effective and sustainable application, particularly in sensitive fields such as environmental remediation and drug development, where stereochemistry can profoundly influence efficacy and toxicity.

The Stereoisomers of EDDS

EDDS possesses two chiral carbon atoms, leading to the existence of three distinct stereoisomers: the enantiomeric pair (S,S)-**EDDS** and (R,R)-**EDDS**, and the achiral meso isomer, (R,S)-**EDDS**.

- (S,S)-**EDDS**: This is the most significant isomer from a commercial and environmental perspective due to its high biodegradability.^{[1][2]}
- (R,R)-**EDDS**: The enantiomer of (S,S)-**EDDS**, this isomer is resistant to biodegradation.^{[1][4]}
- (R,S)-**EDDS**: This meso compound is also less biodegradable than the (S,S) form.^[1]

The stereochemical configuration dictates how the molecule is recognized by microbial enzymes, which is the primary reason for the dramatic differences in biodegradability.



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Figure 1: The three stereoisomers of Ethylenediamine-N,N'-disuccinic acid (**EDDS**).

Synthesis of **EDDS** Stereoisomers

The synthesis route determines the stereochemical outcome of the final **EDDS** product. Stereospecific synthesis is required to produce the pure, biodegradable (S,S) isomer, while other methods yield a racemic mixture.

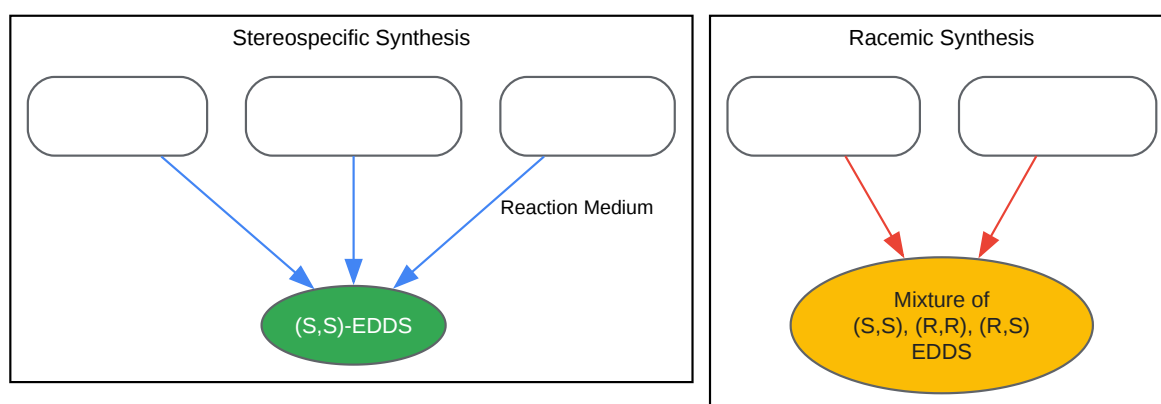
Stereospecific Synthesis of (S,S)-EDDS

The commercially preferred, biodegradable (S,S)-**EDDS** is produced via a stereospecific route using L-aspartic acid, a naturally occurring amino acid, as the chiral precursor. The reaction involves the alkylation of L-aspartic acid with 1,2-dibromoethane in a basic aqueous medium.

[4][5]

Synthesis of Racemic **EDDS** Mixture

A mixture of all three stereoisomers ([S,S], [R,R], and [R,S]) is produced from the reaction of ethylenediamine with maleic acid or its anhydride.[4] This method is less common for applications where biodegradability is the primary concern.



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Figure 2: Synthetic pathways for (S,S)-**EDDS** and a racemic mixture of **EDDS** isomers.

Experimental Protocols (Summary)

Protocol 3.3.1: Synthesis of (S,S)-**EDDS** from L-Aspartic Acid This process involves reacting a salt of L-aspartic acid (e.g., sodium L-aspartate) with 1,2-dibromoethane in an aqueous solution.^[5]

- **Reactant Preparation:** L-aspartic acid is dissolved in an aqueous medium and neutralized with a strong base (e.g., NaOH, KOH) to form the corresponding salt. The pH is maintained in the basic range (typically pH 9-11).^[5]
- **Reaction:** 1,2-dibromoethane is added to the solution of L-aspartate salt. The mixture is heated to drive the nucleophilic substitution reaction.
- **Purification:** The resulting solution contains the salt of (S,S)-**EDDS** along with unreacted L-aspartate. The product can be purified through techniques such as crystallization after acidification.^[5]

Protocol 3.3.2: Synthesis of Racemic **EDDS** This synthesis is based on the Michael addition of ethylenediamine to the double bond of maleic acid or its anhydride.

- **Reaction:** Ethylenediamine is reacted with maleic anhydride. This reaction typically yields a mixture of the (S,S), (R,R), and (R,S) isomers in a ratio of approximately 1:1:2.^[4]
- **Workup:** The resulting product mixture is typically used as is for applications where stereoisomeric purity is not required.

Physicochemical Properties

The stereoisomers of **EDDS** share similar fundamental physicochemical properties, as these are primarily determined by the molecular formula and connectivity rather than the 3D arrangement of atoms.

Table 1: Physicochemical Properties of **EDDS**

| Property | Value | Reference |
|------------------------------|--|-----------|
| Molecular Formula | $C_{10}H_{16}N_2O_8$ | [6] |
| Molecular Weight | 292.24 g/mol | [6] |
| Melting Point | 220-222 °C | [6] |
| Density | ~1.5 g/cm ³ | [6] |
| pK _a values | pK _{a1} : ~2.4, pK _{a2} : ~3.9, pK _{a3} : ~6.8, pK _{a4} : ~9.8 | [6] |
| Water Solubility (Acid form) | Very low | [6] |

| Water Solubility (Trisodium salt) | High |[6] |

Metal Chelation Properties

EDDS is a hexadentate ligand, meaning it can form up to six coordinate bonds with a central metal ion, creating a stable octahedral complex. It uses its two nitrogen atoms and four carboxylate groups to bind metal ions. The stability of these metal complexes is quantified by the formation constant (Log K). The stereoisomers have very similar efficiencies in forming complexes with metal ions.[7]

Figure 3: Schematic of a hexadentate (S,S)-**EDDS** ligand chelating a central metal ion.

Table 2: Stability Constants (Log K) of Metal-**EDDS** Complexes Data for (S,S)-**EDDS** and a mixture of isomers in 0.1 M NaCl at 25 °C.

| Metal Ion | (S,S)-EDDS (Log K) | EDDS Mixture (Log K) |
|-----------|--------------------|----------------------|
| Fe(III) | 22.7 | 22.9 |
| Cu(II) | 18.2 | 18.3 |
| Zn(II) | 13.5 | 13.5 |
| Mn(II) | 8.97 | 8.69 |

Source: Orama et al., 2002[7]

[8]

Experimental Protocol: Potentiometric Titration for Stability Constants

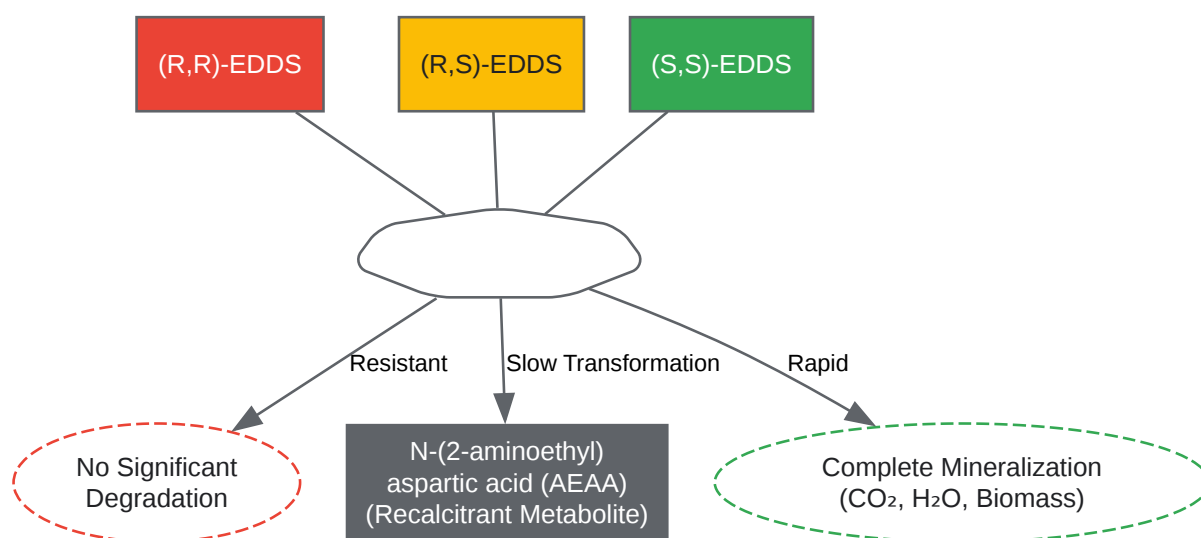
The stability constants of metal-**EDDS** complexes are typically determined by potentiometric titration.[7][8]

- **System Setup:** A solution containing the **EDDS** isomer, a metal salt (e.g., FeCl_3 , CuSO_4), and a background electrolyte (e.g., 0.1 M NaCl) is prepared in a thermostatted vessel at a constant temperature (e.g., 25 °C).[7]
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
- **Data Analysis:** The resulting titration curve (pH vs. volume of titrant) is analyzed using a computer program (e.g., SUPERQUAD).[7][8] The program refines a model of all protonation and complexation equilibria occurring in the solution to calculate the stability constants that best fit the experimental data.

Biodegradability of EDDS Stereoisomers

The most significant difference among the **EDDS** stereoisomers lies in their biodegradability. This property is typically assessed using standardized tests from the Organisation for Economic Co-operation and Development (OECD).

- **(S,S)-EDDS:** Readily and completely biodegradable. In tests simulating sewage treatment, removal rates of over 96% have been observed, primarily due to biodegradation.[1]
- **(R,R)-EDDS:** Recalcitrant. This isomer remains largely undegraded in standard biodegradability tests.[1][4]
- **(R,S)-EDDS & Racemic Mixture:** Incomplete biodegradation. The meso and (R,R) forms are biotransformed to a persistent metabolite, N-(2-aminoethyl) aspartic acid (AEAA), leading to limited mineralization of the total mixture (25-35% DOC removal).[1]



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Figure 4: Differential biodegradation pathways of the **EDDS** stereoisomers.

Experimental Protocols (Summary)

Protocol 6.1.1: Ready Biodegradability - CO₂ Evolution Test (Modified Sturm Test, OECD 301B)

This test measures the ultimate biodegradability of a substance by quantifying the carbon dioxide produced.

- **Setup:** The test chemical (as the sole carbon source) is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The system is aerated with CO₂-free air. [9]

- **Measurement:** The CO₂ evolved from the biodegradation process is trapped in a solution (e.g., Ba(OH)₂ or NaOH), and its amount is measured over a 28-day period.
- **Analysis:** The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches the 60% pass level within a 10-day window during the 28-day test.^[10] (R,R)-**EDDS** remains undegraded in this test.^[1]

Protocol 6.1.2: Simulation Test - Activated Sludge Units (OECD 303A) This method simulates the conditions of a municipal wastewater treatment plant to assess the removal of a chemical.

- **Setup:** Two parallel activated sludge units are operated continuously. One unit (test) receives a feed of synthetic sewage containing the test substance, while the other (control) receives only the sewage.^[11]
- **Operation:** The units are operated for an extended period to allow for acclimatization of the microbial population. Key parameters like hydraulic retention time and sludge age are controlled.
- **Analysis:** The concentration of the test substance (or Dissolved Organic Carbon, DOC) is measured in the influent and effluent of both units. The percentage of removal due to biodegradation is calculated by comparing the test and control units. (S,S)-**EDDS** shows >96% removal, while a mixture of isomers shows only 25-35% DOC removal.^[1]

Applications and Relevance to Drug Development

The primary application of (S,S)-**EDDS** is as a green alternative to EDTA in detergents, cosmetics, and industrial cleaning.^[6] Its high affinity for transition metals like iron and copper makes it effective in these roles.^[6]

In the context of drug development, chelating agents are of interest for several reasons:

- **Metal-induced Oxidative Stress:** By sequestering redox-active metal ions like Fe(III) and Cu(II), chelators can prevent the generation of harmful reactive oxygen species. The antioxidant properties of (S,S)-**EDDS** could be explored in formulations to enhance drug stability.

- **Chelation Therapy:** While not a primary application, the principles of using biodegradable chelators to manage toxic metal overload could be an area of future research. The biodegradability of the (S,S)-**EDDS** ligand is a significant advantage over persistent chelators like EDTA.
- **Drug Delivery:** Metal complexes are sometimes used in drug delivery systems. A biodegradable ligand like (S,S)-**EDDS** could offer a safer carrier that is eliminated from the body after delivering its payload.

The profound impact of stereochemistry on the biological fate of **EDDS** serves as a critical case study for drug development professionals, highlighting that different stereoisomers of a chiral molecule can have vastly different pharmacokinetic and metabolic profiles.

Conclusion

Ethylenediamine-N,N'-disuccinic acid is a compelling example of stereochemistry's critical role in determining a molecule's environmental and biological properties. While all three stereoisomers—(S,S), (R,R), and (R,S)—exhibit similar and effective metal-chelating capabilities, only the (S,S) isomer is readily biodegradable. This isomer is completely mineralized by microorganisms, whereas the (R,R) and (R,S) isomers are recalcitrant or are converted to persistent metabolites. This distinction underscores the importance of stereospecific synthesis for producing an environmentally benign chelating agent. For researchers in environmental science and drug development, the case of **EDDS** provides a powerful illustration of how molecular chirality can govern interactions with biological systems, a fundamental principle in the design of safe and effective chemical compounds.

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